Home > Products > Screening Compounds P117410 > SN-38 4-Deoxy-glucuronide
SN-38 4-Deoxy-glucuronide -

SN-38 4-Deoxy-glucuronide

Catalog Number: EVT-1501650
CAS Number:
Molecular Formula: C₂₈H₂₆N₂O₁₀
Molecular Weight: 550.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SN-38 4-Deoxy-glucuronide is a significant compound derived from the active metabolite of the chemotherapeutic agent irinotecan. This compound is known for its enhanced cytotoxicity compared to irinotecan, making it a subject of interest in cancer treatment research. SN-38 itself is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription, which leads to cancer cell death. The glucuronide form enhances its solubility and bioavailability, addressing one of the major limitations of SN-38's clinical use due to its hydrophobic nature.

Source and Classification

SN-38 is classified as a camptothecin derivative, which is a class of compounds known for their anticancer properties. It is synthesized from irinotecan through metabolic processes in the liver, where it undergoes hydrolysis to become SN-38. The 4-deoxy-glucuronide variant indicates that a glucuronic acid moiety has been added at the 4-position, enhancing its pharmacokinetic properties and potentially its therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of SN-38 4-Deoxy-glucuronide involves several steps that can be categorized into two main processes: the initial modification of SN-38 and subsequent glucuronidation.

  1. Modification of SN-38:
    • Initial steps often include protecting groups to stabilize reactive sites on the SN-38 molecule. For example, the hydroxyl group at position C-10 may be protected using tert-butyloxycarbonyl (Boc) groups.
    • Subsequent reactions may involve esterification or coupling with other functional groups to enhance solubility or targeting capabilities.
  2. Glucuronidation:
    • The addition of glucuronic acid typically involves enzymatic or chemical methods. Enzymatic glucuronidation can be performed using UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group on SN-38.
    • Chemical methods may involve direct coupling reactions under specific conditions to ensure high yields and purity.

The synthesis process is monitored using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of SN-38 4-Deoxy-glucuronide can be described as follows:

  • Molecular Formula: C₂₁H₂₃N₃O₇
  • Molecular Weight: 423.42 g/mol
  • The structure features a camptothecin core with modifications at specific positions, including a glucuronic acid moiety at position 4.

The structural modifications significantly influence its solubility and biological activity, making it more favorable for therapeutic applications compared to its parent compound .

Chemical Reactions Analysis

Reactions and Technical Details

SN-38 4-Deoxy-glucuronide undergoes several key chemical reactions, primarily involving hydrolysis and conjugation:

  1. Hydrolysis: In biological systems, SN-38 can be released from its glucuronide form through hydrolysis mediated by β-glucuronidase enzymes present in the gut microbiota. This reaction is crucial for activating the drug in vivo.
  2. Conjugation Reactions: The compound can also participate in conjugation reactions with various biomolecules, which can affect its pharmacokinetics and biodistribution.

These reactions are essential for understanding how SN-38 4-Deoxy-glucuronide behaves in biological systems and its potential therapeutic effects .

Mechanism of Action

Process and Data

The mechanism of action of SN-38 4-Deoxy-glucuronide primarily involves inhibition of topoisomerase I. Upon entering cancer cells:

  1. Binding to Topoisomerase I: SN-38 binds to the enzyme's active site, preventing it from performing its function in DNA replication.
  2. Formation of DNA Breaks: This binding leads to the stabilization of the topoisomerase-DNA complex, resulting in double-strand breaks during DNA replication.
  3. Induction of Apoptosis: The accumulation of these breaks triggers cellular stress responses that ultimately lead to apoptosis (programmed cell death).

This mechanism underlies its increased cytotoxicity compared to irinotecan, making it a potent candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SN-38 4-Deoxy-glucuronide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to glucuronidation allows for better absorption in biological systems.
  • Stability: The compound's stability is influenced by pH and temperature; it tends to degrade under extreme conditions.
  • Melting Point: Specific melting point data are typically determined during synthesis characterization but are generally higher than that of unmodified SN-38 due to increased molecular complexity.

These properties are critical for determining optimal storage conditions and formulation strategies for therapeutic use .

Applications

Scientific Uses

SN-38 4-Deoxy-glucuronide has several applications in scientific research:

  1. Cancer Therapy: As an active metabolite with high cytotoxicity, it is being explored as a standalone therapeutic agent or in combination therapies for various cancers.
  2. Drug Delivery Systems: Research into nanoparticle formulations utilizing SN-38 aims to improve targeted delivery and reduce systemic toxicity.
  3. Pharmacokinetic Studies: Its unique properties make it a valuable compound for studying drug metabolism and transport mechanisms in cancer pharmacotherapy.
Chemical Characterization of SN-38 4-Deoxy-glucuronide

Structural Analysis and Molecular Properties

SN-38 4-Deoxy-glucuronide is a modified metabolite of SN-38 (7-ethyl-10-hydroxycamptothecin), formed by the replacement of the hydroxyl group at the C10 position with a 4-deoxy-glucuronic acid moiety via a β-glycosidic bond. The molecular formula is C₂₈H₂₈N₂O₁₁, with a molecular weight of 568.53 g/mol [8] [9]. Key structural features include:

  • Pentacyclic camptothecin core: Preserves the planar quinoline and pyrrolo[3,4-β]indole rings critical for topoisomerase I inhibition.
  • Glucuronide linkage: The β-1-O-ether bond at C10 replaces the native hydroxyl group, reducing hydrogen-bonding capacity [2].
  • Carboxylic acid terminus: The C6'' carboxylate group (pKa ≈ 3.5) confers pH-dependent ionization, enhancing aqueous solubility compared to SN-38 [3] [7].
  • Stereochemical Configuration: The glucuronide adopts a ⁴C₁ chair conformation, with the β-linkage confirmed by NMR coupling constants (J₁',₂' = 7–8 Hz) [9]. X-ray crystallography reveals a dihedral angle of 110–120° between the glucuronide plane and the camptothecin scaffold, minimizing steric clashes [2].

Table 1: Structural Comparison of SN-38 and SN-38 4-Deoxy-glucuronide

PropertySN-38SN-38 4-Deoxy-glucuronide
Molecular FormulaC₂₂H₂₀N₂O₅C₂₈H₂₈N₂O₁₁
Molecular Weight (g/mol)392.41568.53
Key Functional GroupC10-OHC10-β-4-Deoxy-glucuronide
LogP (Predicted)2.65-0.82
Ionizable GroupsLactone (pKa 2.01)Lactone + Carboxylate (pKa 3.5)

Synthesis Pathways and Byproduct Formation Mechanisms

Enzymatic Synthesis

The primary route involves UDP-glucuronosyltransferase 1A1 (UGT1A1)-mediated conjugation in hepatic cells:

  • Activation: UDP-glucuronic acid (UDPGA) donates the glucuronyl group to UGT1A1.
  • Nucleophilic Attack: SN-38’s C10 hydroxyl oxygen attacks the anomeric carbon (C1') of UDPGA, forming the β-glycosidic bond [7] [10].
  • Deoxygenation: Post-conjugation, enzymatic reduction (e.g., NADPH-dependent reductases) removes the 4'-OH group, yielding the 4-deoxy variant [4].Reaction yield is highly dependent on UGT1A1 activity, which varies genetically (UGT1A128 polymorphism reduces efficiency by 70%) [6] [10].

Chemical Synthesis

Laboratory synthesis employs Koenigs-Knorr glycosylation:

  • Glycosyl Donor Preparation: Peracetylated glucuronic acid bromide is reacted with SN-38 in anhydrous dichloromethane.
  • Silver Promotion: Ag₂CO₃ catalyzes glycoside bond formation.
  • Deacetylation/Deoxygenation: Sequential treatment with NaOH (hydrolysis) and Barton-McCombie deoxygenation (Bu₃SnH/AIBN) [9].Critical challenges:
  • Anomeric Selectivity: Requires protecting groups to ensure β-configuration (α:β ratio typically 1:3 without optimization).
  • Lactone Stability: SN-38’s E-ring lactone may open under basic conditions, necessitating pH-controlled steps [3].

Byproduct Formation

Major impurities include:

  • α-Anomer Glucuronide: Arises from incomplete stereocontrol during glycosylation (reduces bioactivity by 90%).
  • 10-O-Methyl-SN-38: Formed via competing alkylation if methanol contaminates reaction solvents.
  • Lactone Hydrolysis Products: Ring-opened carboxylate forms dominate at pH > 7.0, detectable via HPLC at 370 nm [6] [8].

Table 2: Synthetic Approaches and Byproduct Profiles

MethodConditionsYieldMajor ByproductsMitigation Strategies
Enzymatic (UGT1A1)pH 7.4, 37°C, NADPH cofactor40–60%SN-38G (glucuronide)Optimize enzyme/substrate ratio
Koenigs-KnorrAg₂CO₃, CH₂Cl₂, 0°C25–35%α-Anomer, Methylated derivativesAnhydrous solvents, inert atmosphere
ChemoenzymaticUGT1A1 + in situ deoxygenation15–20%Over-reduced glucuronideControlled reductase exposure

Physicochemical Properties: Stability, Solubility, and Reactivity

Solubility and Partitioning

  • Aqueous Solubility: 0.5–1.2 mg/mL in water (vs. SN-38: <0.001 mg/mL) due to ionized carboxylate [3] [9].
  • Lipophilicity: LogP = -0.82 (calculated), facilitating renal/biliary excretion.
  • pH-Dependent Equilibrium: At physiological pH (7.4), 85–90% exists as the hydrophilic carboxylate form, while the lactone dominates at pH < 5.0 [3].

Stability Profile

  • Hydrolytic Degradation: The lactone ring undergoes reversible hydrolysis:
  • Half-life: 12 min at pH 7.4 vs. >24 hr at pH 4.5.
  • Activation Energy: Eₐ = 68 kJ/mol for ring opening [3] [7].
  • Glucuronide Bond Stability: Resists enzymatic cleavage by human β-glucuronidases but susceptible to bacterial enzymes (e.g., Bacteroides GUS) in the gut, regenerating SN-38 [4] [10].

Reactivity

  • Electrophilic Sites: The camptothecin C7 ethyl group may undergo oxidation to aldehydes.
  • Photoreactivity: Exposure to UV light (λ > 300 nm) causes E-ring decarboxylation, detectable via loss of fluorescence at 560 nm [2].

Table 3: Stability Kinetics of SN-38 4-Deoxy-glucuronide Lactone vs. Carboxylate Forms

ConditionLactone Form Half-lifeCarboxylate Form Half-lifeDominant Species
pH 4.5 (aqueous)>24 hours45 minutesLactone (98%)
pH 7.4 (buffer)12 minutes8 hoursCarboxylate (85%)
37°C, Human Plasma30 minutes6 hoursCarboxylate (80%)

Properties

Product Name

SN-38 4-Deoxy-glucuronide

Molecular Formula

C₂₈H₂₆N₂O₁₀

Molecular Weight

550.51

Synonyms

4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid; (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.